molecular formula C14H10F4O2 B6375130 3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol CAS No. 1261950-72-4

3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol

Cat. No.: B6375130
CAS No.: 1261950-72-4
M. Wt: 286.22 g/mol
InChI Key: GUDFVYJBZGZXMV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol is an organic compound with a complex structure that includes fluorine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced monitoring techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phenolic compounds, while substitution reactions may yield various substituted phenols .

Scientific Research Applications

3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups play a crucial role in its activity, influencing its binding affinity and selectivity towards biological targets. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate

Uniqueness

3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher stability, selectivity, and potency in various applications .

Properties

IUPAC Name

3-fluoro-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-13-3-2-9(14(16,17)18)6-12(13)8-4-10(15)7-11(19)5-8/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDFVYJBZGZXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684565
Record name 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-72-4
Record name 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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